Dihydroxidodioxidotellurium

Description

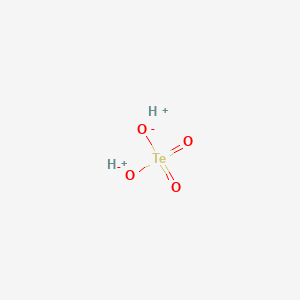

Dihydroxidodioxidotellurium is a tellurium oxyhydroxide compound with the molecular formula TeO₂(OH)₂. It features a central tellurium atom in the +6 oxidation state, coordinated by two hydroxide (-OH) groups and two oxide (-O) ligands. This compound is structurally analogous to sulfuric acid (H₂SO₄) but replaces sulfur with tellurium. Its neutral molecular form distinguishes it from ionic tellurium species like tellurate salts. The compound’s stability is influenced by the balance between oxophilicity (affinity for oxygen ligands) and hydrolysis tendencies, though experimental data on its physical properties (e.g., solubility, melting point) remain sparse in open literature .

Properties

CAS No. |

11120-48-2 |

|---|---|

Molecular Formula |

H2O4Te |

Molecular Weight |

193.6 g/mol |

IUPAC Name |

hydron;tellurate |

InChI |

InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4) |

InChI Key |

XHGGEBRKUWZHEK-UHFFFAOYSA-N |

SMILES |

[H+].[H+].[O-][Te](=O)(=O)[O-] |

Canonical SMILES |

[H+].[H+].[O-][Te](=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Tellurium Compounds

Structural and Oxidation State Analysis

The table below compares dihydroxidodioxidotellurium with key tellurium compounds listed in :

| Compound Name | Molecular Formula | Oxidation State | Ligand Composition | Charge |

|---|---|---|---|---|

| This compound | TeO₂(OH)₂ | +6 | 2 oxide, 2 hydroxide | 0 |

| Tetraoxidotellurate(2−) | TeO₄²⁻ | +6 | 4 oxide | -2 |

| Hexahydroxidotellurium | Te(OH)₆ | +6 | 6 hydroxide | 0 |

| Hydridohydroxidooxidotellurium | TeH(OH)O | +4 | 1 hydride, 1 hydroxide, 1 oxide | 0 |

Key Observations:

- Oxidation State : this compound shares the +6 oxidation state with tetraoxidotellurate(2−) and hexahydroxidotellurium, reflecting tellurium’s highest stable valence. Hydridohydroxidooxidotellurium, however, exhibits a lower (+4) oxidation state, making it more redox-active .

- Ligand Environment : The presence of mixed oxide/hydroxide ligands in this compound contrasts with tetraoxidotellurate(2−)’s purely oxide ligands and hexahydroxidotellurium’s exclusively hydroxide groups. This diversity affects solubility and acidity (see §2.2).

Chemical Properties and Reactivity

Acidity

- This compound : Likely behaves as a weak acid due to partial deprotonation of hydroxide groups, analogous to H₂TeO₄ (telluric acid).

- Hexahydroxidotellurium : Expected to exhibit stronger acidity than this compound due to higher hydroxide density, though experimental validation is lacking .

Stability and Redox Behavior

- This compound : Susceptible to hydrolysis or disproportionation in aqueous media, forming TeO₄²⁻ or TeO₃²⁻ under extreme pH conditions.

- Hydridohydroxidooxidotellurium : The inclusion of a hydride ligand (-H) introduces reducing character, enabling reactions with oxidizing agents to form Te(VI) species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.